5-Amino-2-methylpentanenitrile
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Overview
Description
5-Amino-2-methylpentanenitrile is a chemical compound that is also known as AMPN. It is a colorless liquid that is soluble in water and organic solvents. AMPN is used in various scientific research applications due to its unique properties.
Mechanism Of Action
The mechanism of action of AMPN is not fully understood. It is believed to work by inhibiting the growth and replication of microorganisms. AMPN has been found to be effective against a wide range of bacteria and fungi.
Biochemical And Physiological Effects
AMPN has been found to have low toxicity and is not harmful to humans or animals at low concentrations. It is metabolized in the liver and excreted in the urine. AMPN has been found to have no significant effects on the cardiovascular, respiratory, or nervous systems.
Advantages And Limitations For Lab Experiments
AMPN has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has a wide range of applications in various fields of research. However, the limitations of AMPN include its high cost, the complex synthesis process, and its limited availability.
Future Directions
There are several future directions for the research on AMPN. One direction is to study its potential use as an antimicrobial agent. Another direction is to explore its use in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action of AMPN and its effects on different microorganisms.
Conclusion:
In conclusion, 5-Amino-2-methylpentanenitrile is a chemical compound that has various scientific research applications. Its unique properties make it a valuable building block in the synthesis of other chemical compounds. The synthesis of AMPN is a complex process that requires specialized equipment and expertise. AMPN has several advantages for lab experiments, including its stability and wide range of applications. However, its high cost and limited availability are significant limitations. Further research is needed to fully understand the potential of AMPN in various fields of research.
Synthesis Methods
The synthesis of AMPN involves the reaction of 2-methylpentanenitrile with ammonia in the presence of a catalyst. The reaction takes place at high temperature and pressure, and the resulting product is purified through distillation. The synthesis of AMPN is a complex process that requires specialized equipment and expertise.
Scientific Research Applications
AMPN is used in various scientific research applications, including the synthesis of pharmaceuticals and agrochemicals. It is also used as a building block in the synthesis of other chemical compounds. AMPN has been found to have antimicrobial properties, and it is being studied for its potential use as an antimicrobial agent.
properties
IUPAC Name |
5-amino-2-methylpentanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-6(5-8)3-2-4-7/h6H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLFMLSXCXIQDGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCN)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40626743 |
Source
|
Record name | 5-Amino-2-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-methylpentanenitrile | |
CAS RN |
10483-15-5 |
Source
|
Record name | 5-Amino-2-methylpentanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40626743 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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